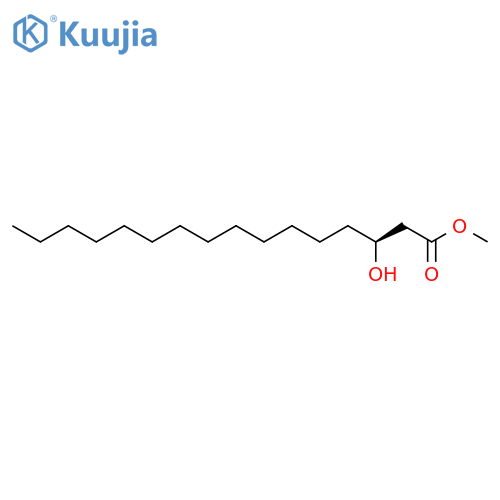Cas no 76898-45-8 (Methyl (3S)-3-Hydroxyhexadecanoate)

Methyl (3S)-3-Hydroxyhexadecanoate 化学的及び物理的性質
名前と識別子
-
- HEXADECANOIC ACID, 3-HYDROXY-, METHYL ESTER, (S)-
- Methyl (3S)-3-Hydroxyhexadecanoate
- Hexadecanoic acid, 3-hydroxy-, methyl ester, (3S)-
- Methyl (S)-3-hydroxyhexadecanoate
- CHEBI:38246
- (3S)-3-Hydroxy-hexadecanoic Acid Methyl Ester; (S)-3-Hydroxy-hexadecanoic Acid Methyl Ester
- (S)-Methyl 3-hydroxyhexadecanoate
- YBTWUESFQWFDMR-INIZCTEOSA-N
- methyl (S)-3-hydroxypalmitate
- SCHEMBL8177768
- Q27117426
- starbld0037857
- 76898-45-8
-
- インチ: InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3
- InChIKey: YBTWUESFQWFDMR-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCC(O)CC(=O)OC
計算された属性
- せいみつぶんしりょう: 286.25079494Da
- どういたいしつりょう: 286.25079494Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 15
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- トポロジー分子極性表面積: 46.5Ų
Methyl (3S)-3-Hydroxyhexadecanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M312778-250mg |
Methyl (3S)-3-Hydroxyhexadecanoate |
76898-45-8 | 250mg |
$ 2012.00 | 2023-09-07 | ||
| TRC | M312778-100mg |
Methyl (3S)-3-Hydroxyhexadecanoate |
76898-45-8 | 100mg |
$ 913.00 | 2023-09-07 | ||
| TRC | M312778-50mg |
Methyl (3S)-3-Hydroxyhexadecanoate |
76898-45-8 | 50mg |
$ 471.00 | 2023-09-07 |
Methyl (3S)-3-Hydroxyhexadecanoate 関連文献
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
Methyl (3S)-3-Hydroxyhexadecanoateに関する追加情報
Methyl (3S)-3-Hydroxyhexadecanoate (CAS No. 76898-45-8): An Overview of Its Structure, Properties, and Applications in Biomedical Research
Methyl (3S)-3-Hydroxyhexadecanoate (CAS No. 76898-45-8) is a synthetic compound that has garnered significant attention in the fields of chemistry and biomedical research due to its unique structural properties and potential applications. This compound, also known as methyl 3-hydroxyhexadecanoate, is a derivative of hexadecanoic acid with a hydroxyl group at the C-3 position and a methyl ester at the carboxylic acid terminus. The presence of these functional groups imparts distinct chemical and biological characteristics, making it a valuable compound for various scientific investigations.
The chemical structure of Methyl (3S)-3-Hydroxyhexadecanoate is characterized by a long hydrocarbon chain with 16 carbon atoms, a hydroxyl group at the third carbon, and a methyl ester group at the carboxylic acid end. This structure provides the compound with both hydrophilic and hydrophobic properties, which are crucial for its solubility and reactivity in different environments. The stereochemistry of the compound, specifically the (3S) configuration, further influences its interactions with biological systems.
In recent years, Methyl (3S)-3-Hydroxyhexadecanoate has been studied extensively for its potential roles in lipid metabolism and signaling pathways. Research has shown that this compound can modulate the activity of enzymes involved in fatty acid synthesis and degradation, such as acyl-CoA dehydrogenase and acetyl-CoA carboxylase. These enzymes play critical roles in energy metabolism and cellular homeostasis, making Methyl (3S)-3-Hydroxyhexadecanoate an important molecule for understanding metabolic disorders.
One of the key areas of research involving Methyl (3S)-3-Hydroxyhexadecanoate is its potential as a biomarker for various diseases. Studies have demonstrated that altered levels of this compound can be indicative of conditions such as obesity, diabetes, and cardiovascular disease. For instance, elevated levels of Methyl (3S)-3-Hydroxyhexadecanoate have been observed in patients with insulin resistance, suggesting its role as a potential biomarker for early detection and monitoring of metabolic syndrome.
Beyond its role in metabolism, Methyl (3S)-3-Hydroxyhexadecanoate has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in immune cells. This property makes it a promising candidate for developing therapeutic agents to treat inflammatory diseases.
The synthesis of Methyl (3S)-3-Hydroxyhexadecanoate involves several steps, including the preparation of the corresponding alcohol from hexadecanoic acid through reduction reactions followed by esterification with methanol. The stereochemistry of the hydroxyl group is critical for the biological activity of the final product, necessitating careful control during synthesis to ensure the desired configuration.
In addition to its use in research, Methyl (3S)-3-Hydroxyhexadecanoate has potential applications in drug development. Its ability to modulate lipid metabolism and reduce inflammation suggests that it could be used as a lead compound for designing new drugs targeting metabolic disorders and inflammatory conditions. Preclinical studies have shown promising results, but further research is needed to fully understand its safety and efficacy in human subjects.
The environmental impact of Methyl (3S)-3-Hydroxyhexadecanoate is another area of interest. While it is not classified as a hazardous substance, its biodegradability and potential effects on aquatic ecosystems are important considerations for its industrial use. Studies have shown that this compound can be biodegraded by microorganisms under aerobic conditions, suggesting that it may have a lower environmental impact compared to other synthetic compounds.
In conclusion, Methyl (3S)-3-Hydroxyhexadecanoate (CAS No. 76898-45-8) is a versatile compound with significant potential in biomedical research and drug development. Its unique structural properties make it an important molecule for understanding lipid metabolism and inflammation, while its synthetic accessibility allows for further exploration in various scientific applications. As research continues to advance, it is likely that new insights into the biological functions and therapeutic applications of this compound will emerge.
76898-45-8 (Methyl (3S)-3-Hydroxyhexadecanoate) 関連製品
- 176793-54-7(2-Hydroxy-4-(1-methyl-1-nitroethyl)-tetrahydrofuran(Mixture of Diastereomers))
- 2172291-41-5(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid)
- 1863901-52-3(Cycloheptanemethanamine, N-(dimethyloxido-λ4-sulfanylidene)-)
- 2098105-18-9(Methyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate)
- 2171968-92-4(3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide)
- 1806633-56-6(Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate)
- 1203218-51-2(N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide)
- 6543-02-8(1,3-DIOXOLANE, 2,2'-(1,4-BUTANEDIYL)BIS-)
- 1216134-31-4(3-Chloro-4-ethoxy-phenol)
- 1341713-72-1(2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)




